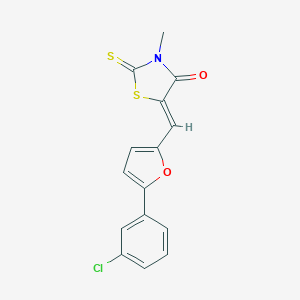![molecular formula C15H13ClN2O2 B240381 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240381.png)
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide, also known as MCCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCCB belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide is not well understood. However, studies have suggested that 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide may exert its effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has also been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been shown to increase the levels of antioxidants, such as superoxide dismutase (SOD) and glutathione (GSH).
実験室実験の利点と制限
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has also been found to be stable in various conditions, including in the presence of light and heat. However, there are also some limitations to using 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide in lab experiments. For example, the mechanism of action of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide is not well understood, which makes it difficult to design experiments to study its effects. Additionally, the optimal dose and duration of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide treatment are not known, which makes it challenging to compare results across studies.
将来の方向性
There are several future directions for research on 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide. First, more studies are needed to elucidate the mechanism of action of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide. This will help to identify the signaling pathways and enzymes that are affected by 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide and may lead to the development of more targeted therapies. Second, studies are needed to determine the optimal dose and duration of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide treatment in various conditions. This will help to establish the safety and efficacy of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide in human trials. Third, studies are needed to investigate the potential of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide in humans. This will help to determine the optimal dosing regimen and may lead to the development of new formulations of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide.
合成法
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been synthesized using various methods, including the reaction of 4-(methylcarbamoyl)phenylboronic acid with 3-chlorobenzoyl chloride in the presence of a palladium catalyst. Another method involves the reaction of 4-(methylcarbamoyl)phenylamine with 3-chlorobenzoyl chloride in the presence of a base. These methods have been optimized to obtain high yields of 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide.
科学的研究の応用
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide has been found to improve glucose tolerance and insulin sensitivity in diabetic animals.
特性
製品名 |
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide |
|---|---|
分子式 |
C15H13ClN2O2 |
分子量 |
288.73 g/mol |
IUPAC名 |
3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-17-14(19)10-5-7-13(8-6-10)18-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20) |
InChIキー |
FHWPGXBFBZPCSQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
正規SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)

![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)

![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)





![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide](/img/structure/B240349.png)
![2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B240355.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240359.png)